1-ethyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Ethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It features a pyrazole ring substituted with an ethyl group at the 1-position and an aldehyde group at the 3-position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through different mechanisms
Pharmacokinetics
As a result, the impact of these properties on the bioavailability of 1-ethyl-1H-pyrazole-3-carbaldehyde is currently unknown .
Result of Action
Given the lack of specific studies on this compound, it is difficult to provide a detailed description of its effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details on how such factors affect this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of ethylhydrazine with ethyl acetoacetate, followed by oxidation of the resulting intermediate . Another method includes the reaction of 1-ethylpyrazole with formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed:
Oxidation: 1-Ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
1-Methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The ethyl group at the 1-position and the aldehyde group at the 3-position provide distinct chemical and biological characteristics compared to its analogs .
Properties
IUPAC Name |
1-ethylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARQNKUDEQVTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427115 |
Source
|
Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942319-16-6 |
Source
|
Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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